3,5-Dimethyl-1,1'-biphenyl

Overview

Description

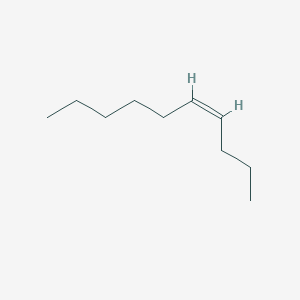

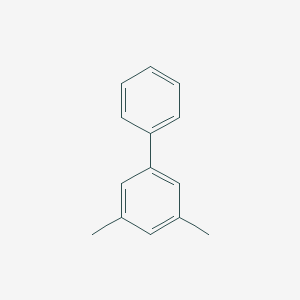

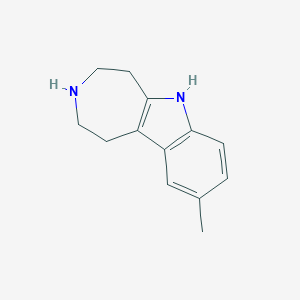

3,5-Dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H14. It consists of two benzene rings connected by a single bond, with two methyl groups attached at the 3 and 5 positions of one of the benzene rings. This compound is a derivative of biphenyl and is known for its stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1,1’-biphenyl can be achieved through various methods. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or water. The reaction involves the coupling of a 3,5-dimethylphenylboronic acid with a halobenzene derivative .

Industrial Production Methods: In industrial settings, the production of 3,5-Dimethyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to ensure consistent production. The use of advanced catalysts and automated systems helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Electrophilic Substitution: Similar to benzene, it can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Oxidation: The methyl groups can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced under specific conditions to form different biphenyl derivatives.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid are commonly used.

Sulfonation: Sulfuric acid is used as the sulfonating agent.

Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed:

Nitration: 3,5-Dimethyl-4-nitro-1,1’-biphenyl.

Sulfonation: 3,5-Dimethyl-4-sulfonic acid-1,1’-biphenyl.

Oxidation: 3,5-Dicarboxy-1,1’-biphenyl.

Scientific Research Applications

3,5-Dimethyl-1,1’-biphenyl has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the study of biphenyl derivatives.

Biology: It serves as a model compound in the study of biological interactions and molecular recognition.

Medicine: Research into its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular functions .

Comparison with Similar Compounds

Biphenyl: The parent compound without methyl groups.

2,2’-Dimethyl-1,1’-biphenyl: A similar compound with methyl groups at the 2 and 2’ positions.

4,4’-Dimethyl-1,1’-biphenyl: A compound with methyl groups at the 4 and 4’ positions.

Uniqueness: 3,5-Dimethyl-1,1’-biphenyl is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s ability to undergo certain reactions and its interactions with other molecules .

Properties

IUPAC Name |

1,3-dimethyl-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-8-12(2)10-14(9-11)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHIUAFQBFDMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168883 | |

| Record name | 3,5-Dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17057-88-4 | |

| Record name | 3,5-Dimethylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17057-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017057884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ1G5X2V0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3,5-dimethylbiphenyl in the synthesis of 5-phenylisophthalic acid?

A: 3,5-Dimethylbiphenyl serves as a crucial intermediate in the production of 5-phenylisophthalic acid. [] The synthesis involves a three-step process:

- Oxidation: 3,5-Dimethylbiphenyl is dissolved in a solvent and oxidized in the presence of an oxidation catalyst, ultimately forming 5-phenylisophthalic acid. []

Q2: How does the structure of 3,5-dimethylbiphenyl influence its incorporation into larger molecules?

A2: The structure of 3,5-dimethylbiphenyl, featuring two phenyl rings connected by a single bond and two methyl substituents, influences its incorporation into larger molecules in several ways.

- Steric Effects: The methyl groups on the biphenyl core introduce steric hindrance, potentially affecting the molecule's ability to fit into binding pockets or influencing the regioselectivity of chemical reactions. [, ]

- Electronic Effects: The methyl groups are weakly electron-donating, which can subtly impact the electron density distribution within the biphenyl system. This can influence the molecule's reactivity and interactions with other molecules. [, ]

Q3: Are there any studies investigating the molecular alignment of 3,5-dimethylbiphenyl derivatives in thin films?

A: Yes, research has explored the molecular alignment of 3,5-dimethylbiphenyl derivatives, specifically in the context of organic light-emitting diodes (OLEDs). [] One study focused on fac-tris((3,5-dimethyl-[1,1′-biphenyl]-4-yl)-2-phenyl-1H-imidazole)iridium (Ir(mip)3), a complex containing the 3,5-dimethylbiphenyl moiety. [] The researchers found that the oblate spheroid shape of Ir(mip)3 led to a preferential horizontal alignment of its transition dipole moments when doped into a host thin film. [] This alignment was attributed to favorable van der Waals interactions between Ir(mip)3 and the host material. [] This finding highlights how the physical shape and electronic properties of 3,5-dimethylbiphenyl derivatives can influence their organization within materials and impact their performance in applications like OLEDs.

Q4: What analytical techniques are commonly employed to characterize and study 3,5-dimethylbiphenyl and its derivatives?

A4: Various analytical methods are utilized to characterize 3,5-dimethylbiphenyl and its derivatives. Some common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides valuable information about the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei. [, ] Researchers have employed proton NMR to study the interaction of 1,3-dimethyl-2,4,6-trinitrobenzene (DMTNB) with bases, demonstrating the formation of anionic species. []

- Differential Scanning Calorimetry (DSC): DSC is used to analyze the thermal properties of materials. It measures the heat flow associated with phase transitions and chemical reactions as a function of temperature. Researchers used DSC to investigate the thermal decomposition of various polynitroaromatic compounds, including 3,5-dimethylbiphenyl derivatives. [] This technique allowed them to determine the decomposition temperatures, enthalpies, and activation energies, providing insights into the compounds' thermal stability.

- UV-Vis Spectroscopy: This technique measures the absorption and transmission of light through a substance, providing information about electronic transitions within the molecule. Researchers used UV-Vis spectroscopy to study charge-transfer complexes formed between electron donors and acceptors, including 3,5-dimethylbiphenyl derivatives as acceptors. [] By analyzing the absorption spectra, they could evaluate electron affinity and gain insights into the electronic interactions between the molecules.

- Cyclic Voltammetry: This electrochemical technique measures the current response of a solution containing the analyte of interest while varying the applied potential. It provides information about redox potentials, electron transfer kinetics, and other electrochemical properties. Researchers utilized cyclic voltammetry to determine the reduction potentials of 3,5-dimethylbiphenyl derivatives and evaluate their relative electron acceptor abilities. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)

![2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid](/img/structure/B100535.png)